molecular formula C13H13F2NO B6178289 rac-N-[(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-yl]benzamide, endo CAS No. 2694063-03-9

rac-N-[(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-yl]benzamide, endo

Numéro de catalogue B6178289
Numéro CAS: 2694063-03-9
Poids moléculaire: 237.2
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rac-N-[(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-yl]benzamide, endo (hereafter referred to as “Rac-N”) is a novel small molecule that has recently been developed as a potential therapeutic agent for a variety of diseases and disorders. Rac-N is a fluorinated benzamide derivative that has been shown to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. Rac-N is a promising compound that has the potential to be used in a variety of therapeutic applications.

Applications De Recherche Scientifique

Rac-N has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties, and has been studied for its potential use in the treatment of a variety of diseases and disorders, including diabetes, cancer, and inflammatory conditions. Rac-N has also been studied for its ability to modulate the activity of certain enzymes, including protein kinase C and cyclooxygenase-2.

Mécanisme D'action

Rac-N has been shown to act through several different mechanisms. It has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. Rac-N has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory mediators. Additionally, Rac-N has been shown to modulate the activity of several other enzymes, including phosphoinositide 3-kinase, mitogen-activated protein kinase, and nuclear factor kappa B.
Biochemical and Physiological Effects
Rac-N has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cell growth and differentiation, and modulate the activity of several enzymes. Rac-N has also been shown to reduce blood glucose levels in diabetic animal models, and has been shown to have anti-cancer properties in animal models of cancer.

Avantages Et Limitations Des Expériences En Laboratoire

Rac-N has several advantages for use in laboratory experiments. It is a relatively small molecule, which makes it easy to synthesize and manipulate. Additionally, it is a stable molecule that is not easily degraded in the laboratory. However, there are some limitations to its use in laboratory experiments. Rac-N is a relatively new compound, and its effects on different cell types and tissues are not yet fully understood. Additionally, it is a relatively expensive compound, which can limit its use in some experiments.

Orientations Futures

Rac-N has a great potential for use in a variety of therapeutic applications. Future research should focus on further elucidating the biochemical and physiological effects of Rac-N, as well as exploring its potential use in the treatment of various conditions. Additionally, further research should focus on optimizing the synthesis of Rac-N, as well as developing new formulations and delivery systems. Finally, further research should focus on exploring the potential side effects of Rac-N and developing strategies to reduce or eliminate them.

Méthodes De Synthèse

Rac-N has been synthesized using a variety of methods, including a three-step synthesis using a Grignard reaction, an aldol reaction, and a reductive amination. The Grignard reaction is used to form a difluorobicyclohexyl group from difluorobenzene and an aryl Grignard reagent. The aldol reaction is then used to form the rac-N benzamide from the difluorobicyclohexyl group and an aldehyde. Finally, the reductive amination is used to form the desired rac-N benzamide from the aldol product.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-N-[(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-yl]benzamide, endo involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "Benzoyl chloride", "N-(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-amine", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Methanol", "Water" ], "Reaction": [ "Step 1: N-(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-amine is reacted with benzoyl chloride in the presence of sodium hydroxide to form N-(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-yl]benzamide.", "Step 2: The resulting amide is then treated with hydrochloric acid to obtain the racemic mixture of the target compound, rac-N-[(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-yl]benzamide, endo.", "Step 3: The racemic mixture is purified by recrystallization from a mixture of diethyl ether and methanol, followed by washing with water to obtain the pure compound." ] }

Numéro CAS

2694063-03-9

Nom du produit

rac-N-[(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-yl]benzamide, endo

Formule moléculaire

C13H13F2NO

Poids moléculaire

237.2

Pureté

95

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.